4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dichlorobenzoyl group attached to a pyrrole ring, which is further substituted with a dimethylcarboxamide group. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide typically involves the acylation of a pyrrole derivative with 2,3-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amides or thiol derivatives.
Scientific Research Applications
4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichlorobenzoyl cyanide
- 2,3-dichlorobenzoyl chloride
- 2,3-dichlorobenzoic acid
Uniqueness
4-(2,3-dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern and the presence of both dichlorobenzoyl and dimethylcarboxamide groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
4-(2,3-Dichlorobenzoyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide, with the CAS number 338753-47-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial and antifungal activities, supported by relevant research findings and data tables.
- Molecular Formula : C14H12Cl2N2O2
- Molecular Weight : 311.16 g/mol
- Structure : The compound features a pyrrole ring substituted with a dichlorobenzoyl group and a dimethyl amide functional group.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated the in vitro antibacterial activity against various strains including Escherichia coli and Pseudomonas aeruginosa, utilizing the broth microdilution method to determine minimum inhibitory concentrations (MIC) .
Bacterial Strain | MIC (mg/mL) |
---|---|
Escherichia coli | 0.078 |
Pseudomonas aeruginosa | 0.156 |
Klebsiella pneumoniae | 0.156 |
Salmonella typhi | 0.312 |
These results suggest that the compound possesses potent antibacterial activity, particularly against gram-negative bacteria.
Antifungal Activity
In addition to antibacterial effects, the compound also demonstrates antifungal activity. It was tested against several fungal strains, including Aspergillus niger and Candida albicans. The MIC values were found to be comparable to fluconazole, a standard antifungal agent.
Fungal Strain | MIC (mg/mL) |
---|---|
Aspergillus niger | 0.078 |
Candida albicans | 0.156 |
This indicates that the compound may serve as an effective alternative in antifungal therapy .
Case Studies and Research Findings
A significant study focused on the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. The findings highlighted the importance of the dichlorobenzoyl substitution in enhancing biological activity .
Additionally, a comparative analysis of similar compounds showed that modifications in the pyrrole structure could lead to variations in potency against both bacterial and fungal pathogens. For instance, derivatives with different halogen substitutions exhibited varying degrees of antimicrobial efficacy .
Properties
IUPAC Name |
4-(2,3-dichlorobenzoyl)-N,1-dimethylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-17-14(20)11-6-8(7-18(11)2)13(19)9-4-3-5-10(15)12(9)16/h3-7H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQIWWXZRCFFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1C)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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